Trimethylsilane

Descripción

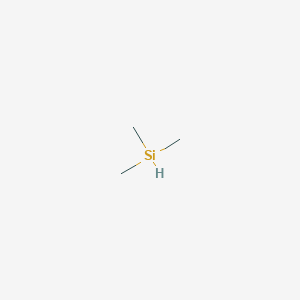

Structure

3D Structure

Propiedades

IUPAC Name |

trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDJYEQOELDLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110477-51-5 | |

| Record name | Silane, trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

74.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |

| Record name | Silane, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

993-07-7 | |

| Record name | Trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilane ((CH₃)₃SiH), a key organosilicon compound, serves as a versatile reagent and precursor in organic synthesis and materials science.[1] Its unique chemical properties, stemming from the polarized silicon-hydrogen bond and the steric and electronic effects of the methyl groups, make it a subject of significant interest. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₁₀Si |

| Molar Mass | 74.20 g/mol |

| Appearance | Colorless, volatile liquid or gas |

| Boiling Point | 6.7 °C |

| Melting Point | -135.9 °C |

| Density | 0.638 g/cm³ |

| Water Solubility | Insoluble |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Assignments |

| ¹H NMR | Singlet at approximately 0.08 ppm (Si-(CH₃)₃) and a multiplet around 3.8-4.0 ppm (Si-H). |

| ¹³C NMR | A single resonance for the methyl carbons. |

| ²⁹Si NMR | A characteristic signal for the silicon atom. |

| Infrared (IR) Spectroscopy | Strong Si-H stretching vibration in the range of 2100-2200 cm⁻¹, Si-CH₃ rocking and deformation modes around 840 cm⁻¹ and 1250 cm⁻¹, respectively.[2][3] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 74. A prominent fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak.[4][5][6] |

Chemical Reactivity

The reactivity of this compound is dominated by the nature of the silicon-hydrogen bond. The silicon atom is electropositive, and the hydrogen atom is hydridic, making it a good reducing agent and a source of the trimethylsilyl group.

Reactions with Lewis Acids and Bases

This compound can react with strong Lewis acids, which can activate the Si-H bond, making it more susceptible to nucleophilic attack.[7][8][9] Conversely, in the presence of strong bases, the silicon center can be attacked, leading to cleavage of the Si-H bond.

Hydrosilylation

In the presence of a suitable catalyst, typically a transition metal complex, this compound undergoes hydrosilylation reactions with alkenes and alkynes. This reaction involves the addition of the Si-H bond across the carbon-carbon multiple bond, forming a new carbon-silicon bond.

Hydrolysis

While generally stable, under certain conditions, such as in the presence of a catalyst or at elevated temperatures, this compound can undergo hydrolysis to produce trimethylsilanol and hydrogen gas.[10][11][12] The trimethylsilanol can then condense to form hexamethyldisiloxane.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key chemical properties of this compound.

Determination of Boiling Point (Micro-method)

The boiling point of the volatile this compound can be determined using a micro-boiling point apparatus.

-

Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The apparatus is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different atmospheric pressure.

Determination of Density

The density of liquid this compound can be measured using a pycnometer at a controlled temperature.

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. The weight of the filled pycnometer is measured.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer. Given its volatility, care must be taken to avoid evaporation during weighing. Standard methods like ASTM D4052 can be adapted for this purpose.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to its high volatility, preparing an NMR sample of this compound requires care. A small amount of liquid this compound is condensed into a pre-weighed NMR tube at low temperature (e.g., using a dry ice/acetone bath). A deuterated solvent (e.g., CDCl₃) is then added, and the tube is sealed. An internal standard such as tetramethylsilane (TMS) is often used for referencing.

-

Instrumental Parameters:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

¹³C NMR: A proton-decoupled experiment is used. A larger number of scans may be required to obtain a good signal-to-noise ratio.

-

²⁹Si NMR: Specialized pulse sequences may be needed to enhance the signal of the low-gamma ²⁹Si nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a gas-phase IR spectrum, a gas cell is filled with this compound vapor. For a liquid-phase spectrum, a thin film of liquid this compound can be prepared between two salt plates (e.g., KBr or NaCl) in a cold room or by using a cooled cell to prevent rapid evaporation.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: As a volatile compound, this compound is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).[15][16] A dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization and Analysis: The separated this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, catering to the needs of researchers and professionals in the chemical sciences. The tabulated data offers a quick reference for its physical and spectroscopic characteristics, while the discussion on reactivity highlights its key chemical behaviors. The outlined experimental protocols provide a practical foundation for the laboratory investigation of this important organosilicon compound. A thorough understanding of these properties is essential for the safe and effective utilization of this compound in its various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. Whole Air Canister Sampling and Preconcentration GC-MS Analysis for pptv Levels of Trimethylsilanol in Semiconductor Cleanroom Air [restek.com]

- 16. thescipub.com [thescipub.com]

An In-depth Technical Guide to the Mechanism of Action of Trimethylsilane in Silylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trimethylsilane and its derivatives in silylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, experimental protocols, and practical considerations for effectively utilizing these powerful protecting group strategies in organic synthesis and analysis.

Introduction to Silylation

Silylation is a chemical derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃. This process is of paramount importance in organic chemistry for several reasons:

-

Protection of Functional Groups: Silylation temporarily masks reactive functional groups such as hydroxyls, amines, thiols, and carboxylic acids. This allows for subsequent chemical transformations to be carried out on other parts of the molecule without unintended side reactions. The silyl protecting group can be readily removed under specific conditions to regenerate the original functional group.

-

Increased Volatility and Thermal Stability: The replacement of polar -OH, -NH, and -SH groups with a non-polar TMS group significantly reduces intermolecular hydrogen bonding. This leads to increased volatility and thermal stability of the analyte, which is crucial for analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

-

Enhanced Solubility: Silylated derivatives often exhibit improved solubility in non-polar organic solvents.

The general order of reactivity for the silylation of various functional groups is typically: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Core Mechanisms of Trimethylsilylation

The predominant mechanism for the silylation of functional groups with active hydrogens by trimethylsilyl reagents is nucleophilic substitution , generally proceeding via an SN2-like pathway at the silicon atom. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic silicon atom of the trimethylsilylating agent, leading to the displacement of a leaving group.

The specific mechanism and the choice of silylating agent and catalyst depend on the nature of the substrate and the desired reaction conditions. The most common trimethylsilylating agents are trimethylsilyl chloride (TMS-Cl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA).

TMS-Cl is a highly reactive and cost-effective silylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct and to act as a catalyst by activating the substrate.

The mechanism proceeds as follows:

-

Activation of the Substrate (Optional but common): The basic catalyst can deprotonate the substrate (e.g., an alcohol) to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen (or nitrogen or sulfur) atom of the substrate attacks the electrophilic silicon atom of TMS-Cl.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The chloride ion is displaced as the leaving group.

-

Deprotonation: If the substrate was not initially deprotonated, a final deprotonation step by the base yields the silyl ether and the ammonium salt of the acid byproduct.

HMDS is a less reactive but more economical silylating agent compared to TMS-Cl. It is often used for large-scale applications. The silylation reaction with HMDS is generally slower and may require heating or the use of a catalyst. The only byproduct of the reaction is ammonia, which is volatile and easily removed.

The reactivity of HMDS can be significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), iodine, or an acid. The catalyst polarizes the Si-N bond in HMDS, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.

BSA is a powerful and versatile silylating agent with high reactivity. It reacts under mild conditions with a wide range of functional groups. The byproducts of the reaction, N-(trimethylsilyl)acetamide and acetamide, are volatile and generally do not interfere with subsequent analysis.

The reaction with BSA proceeds through a nucleophilic attack of the heteroatom of the substrate on one of the silicon atoms of BSA. The reaction is driven by the formation of the stable and volatile byproducts. The reactivity of BSA can be further enhanced by the addition of a catalyst like TMCS, particularly for hindered or less reactive substrates.

Quantitative Data on Silylation Reactions

The efficiency of a silylation reaction is influenced by the choice of silylating agent, the substrate, the catalyst, and the reaction conditions. The following tables summarize quantitative data on the yields of various silylation reactions.

Table 1: Comparison of Silylating Agents for the Silylation of Alcohols

| Alcohol | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzyl alcohol | TESCl | Imidazole | DMF | RT | - | ~95 | |

| Benzyl alcohol | TESOTf | 2,6-Lutidine | CH₂Cl₂ | -78 to RT | - | >98 | |

| Benzyl alcohol | TESH | B(C₆F₅)₃ | - | - | - | ~85-95 | |

| Hindered diarylalkyl carbinols | HMDS | I₂ | CH₂Cl₂ | RT | < 3 min | High |

Table 2: Silylation of Carboxylic Acids and Thiols

| Substrate | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Carboxylic Acids | TMSO | Triflic acid | - | 0 | 3 min | High | |

| Thiols | TMSO | Triflic acid | - | RT | 10 min | High | |

| Fatty Acids | BSA (1% TMCS) | - | Acetonitrile | 60 | 60 min | - | |

| Meclofenamic acid | Silylating mixture I, II, or III | - | - | - | - | 100 | |

| Meclofenamic acid | MSTFA | - | - | - | - | 93 | |

| Meclofenamic acid | BSTFA | - | - | - | - | 87 |

Table 3: Silylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

| NSAID | Silylating Agent | Conversion (%) | Reference |

| Ibuprofen | Silylating mixture I, MSTFA | 100 | |

| Ibuprofen | Silylating mixture II | 98 | |

| Ibuprofen | Silylating mixture III | 80 | |

| Ibuprofen | BSTFA | 86 | |

| Indomethacin | All five silylating reagents | 98-100 | |

| Diclofenac sodium salt | Silylating mixture I, MSTFA | 100 | |

| Acetaminophen | Silylating mixture I, II, or III | 100 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful silylation. Below are representative methodologies for key silylation reactions.

Safety Precaution: Silylating agents are moisture-sensitive and can be corrosive. Handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware should be thoroughly dried before use.

-

Materials: Alcohol, N,O-Bis(trimethylsilyl)acetamide (BSA), Anhydrous pyridine, Reaction vial.

-

Procedure:

-

Dissolve the alcohol in a minimal amount of anhydrous pyridine in a reaction vial.

-

Add a 1.5 to 2-fold molar excess of BSA.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Monitor the reaction progress by GC analysis. If the reaction is incomplete, the heating time can be extended.

-

-

Materials: Carboxylic acid, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMCS) (optional catalyst), Anhydrous solvent (e.g., acetonitrile, pyridine), Reaction vial.

-

Procedure:

-

Weigh 1-5 mg of the carboxylic acid sample into a clean, dry reaction vial.

-

Add 100-200 µL of an anhydrous solvent to dissolve the sample.

-

Add a 2 to 10-fold molar excess of BSA. If the substrate is sterically hindered or less reactive, add a catalyst such as TMCS (typically 1-10% of the BSA volume).

-

Securely cap the vial and mix the contents thoroughly.

-

Heat the reaction mixture at 60-80°C for 15-60 minutes.

-

After cooling to room temperature, the sample is ready for analysis.

-

-

Materials: Thiol, N-trimethylsilyl-2-oxazolidinone (TMSO), Triflic acid (catalyst), n-Hexane.

-

Procedure:

-

A mixture of TMSO (20 mmol), triflic acid (0.05 mL, cat.), and the corresponding thiol (20 mmol) is stirred at room temperature for 10 minutes.

-

n-Hexane (10 mL) is added and the reaction mixture is stirred for another 2 minutes.

-

The precipitated 2-oxazolidinone byproduct is filtered off.

-

Evaporation of the solvent gives the crude trimethylsilyl thioether, which can be purified by distillation.

-

Logical Relationships in Silylation Strategy

The selection of an appropriate silylation strategy depends on a logical consideration of the substrate, the desired reactivity, and the reaction conditions.

-

Substrate: The nature of the functional group to be silylated is the primary determinant of the required reactivity of the silylating agent. For example, hindered alcohols may require a more powerful reagent like BSA with a TMCS catalyst, while simple primary alcohols can be silylated with HMDS.

-

Choice of Silylating Agent:

-

TMS-Cl: Highly reactive, cost-effective, but produces corrosive HCl. Best for simple, acid-stable substrates.

-

HMDS: Less reactive, economical, produces benign ammonia byproduct. Often requires a catalyst and/or heat. Good for large-scale applications.

-

BSA: Highly reactive, versatile, produces volatile byproducts. Excellent for a wide range of substrates, including those that are more sensitive.

-

-

Choice of Catalyst: Catalysts are used to enhance the reactivity of less powerful silylating agents like HMDS or to accelerate the reaction of hindered substrates with powerful reagents like BSA.

-

Reaction Conditions: Temperature and reaction time are adjusted based on the reactivity of the substrate and the silylating agent. More hindered or less reactive substrates generally require more forcing conditions (higher temperature, longer reaction time).

By carefully considering these factors, researchers can design and execute effective silylation strategies to achieve their synthetic and analytical goals.

An In-depth Technical Guide to Trimethylsilane (TMS) Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Trimethylsilane (TMS) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Understanding this compound (TMS)

This compound, with the chemical formula (CH3)3SiH, is an organosilicon compound widely used in organic synthesis and the semiconductor industry[1][2]. It is a colorless, extremely flammable gas with a slight, repulsive odor[3]. Its reactivity, primarily at the Si-H bond, makes it a valuable reagent, but also necessitates stringent safety measures[1].

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of TMS is fundamental to its safe handling. The following table summarizes key quantitative data:

| Property | Value | References |

| Molecular Formula | C3H10Si | [4] |

| Molecular Weight | 74.2 g/mol | [3][4] |

| Boiling Point | 6.7 °C (44 °F) | [3] |

| Melting Point | -135.9 °C | [3] |

| Vapor Pressure | 594 mmHg at 0 °C | [3] |

| Vapor Density | ~2.6 (Air = 1) | [3] |

| Autoignition Temperature | 235 °C (455 °F) | [3] |

| Explosion Limits | 1.3 - 44 vol % | [5] |

| Solubility in Water | Insoluble | [3] |

Hazard Identification and Risk Assessment

TMS presents several significant hazards that must be managed through a comprehensive risk assessment before any laboratory work commences.

Primary Hazards:

-

Extreme Flammability: TMS is an extremely flammable gas and can form explosive mixtures with air[5][6]. Vapors can travel to an ignition source and flash back[6].

-

Pressure Hazard: As a liquefied gas, containers of TMS may rupture or explode if heated[5][6].

-

Health Hazards: Inhalation may cause coughing, headache, and nausea[5]. Contact with the liquid or gas can cause skin and eye irritation or frostbite[6][7].

A thorough risk assessment should be conducted prior to any experiment involving TMS. The following diagram illustrates a logical workflow for this process.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential when working with TMS.

Engineering Controls:

-

Ventilation: All work with TMS must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with adequate general and local exhaust ventilation[5][8].

-

Process Enclosures: For larger scale or continuous operations, process enclosures or glove boxes should be utilized[5].

-

Grounding and Bonding: To prevent static discharge, which can be an ignition source, all containers and equipment must be properly grounded and bonded[5][8].

-

Explosion-Proof Equipment: Use of explosion-proof electrical equipment is mandatory in areas where TMS is handled or stored[8].

-

Gas Detection: Consider the installation of a flammable gas detection system with alarms.

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling TMS.

| Body Part | Protective Equipment | Specifications | References |

| Hands | Gloves | Neoprene or nitrile rubber gloves. | [5][8] |

| Eyes | Goggles | Chemical safety goggles. Contact lenses should not be worn. | [5][8] |

| Body | Lab Coat/Apron | Flame-resistant lab coat or suitable protective clothing. | [5][8] |

| Respiratory | Respirator | Where inhalation exposure may occur, respiratory protection is recommended. A self-contained breathing apparatus (SCBA) may be necessary for emergency response. | [2][5][8] |

The following diagram illustrates the hierarchy of controls, which should be followed to mitigate risks associated with TMS.

Safe Handling and Experimental Protocol

General Handling Procedures:

-

Handle TMS only in sealed, purged systems whenever possible[5].

-

Avoid all contact with skin and eyes, and do not breathe vapors[5].

-

Wash hands and exposed areas with mild soap and water after handling and before eating, drinking, or smoking[5].

-

Ensure that emergency eyewash stations and safety showers are readily available in the immediate vicinity of any potential exposure[5][8].

Representative Experimental Protocol: Silylation Reaction Using TMS

This protocol outlines a general procedure for a silylation reaction and is not intended to replace a detailed, experiment-specific Standard Operating Procedure (SOP).

-

Preparation:

-

Ensure the reaction will be conducted in a certified chemical fume hood.

-

Assemble and dry all glassware.

-

Prepare a quenching solution (e.g., isopropanol) and have it readily accessible.

-

Don all required PPE.

-

-

Reaction Setup:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the substrate in an appropriate anhydrous solvent.

-

Cool the reaction mixture to the desired temperature using an appropriate cooling bath.

-

-

Addition of TMS:

-

TMS gas is carefully bubbled through the reaction mixture from a lecture bottle equipped with a regulator and a needle valve. The flow rate should be monitored closely.

-

Alternatively, for smaller scale reactions, TMS can be condensed into a pre-calibrated vessel at low temperature and then added to the reaction mixture via cannula.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

-

Upon completion, quench the reaction by slowly adding the quenching solution.

-

Allow the reaction mixture to warm to room temperature.

-

Proceed with the appropriate aqueous work-up and purification steps.

-

-

Decontamination:

-

Decontaminate any equipment that has come into contact with TMS using an appropriate solvent (e.g., isopropanol) in the fume hood.

-

Storage and Disposal

Storage:

-

Store TMS cylinders in a tightly closed container in a cool, dry, and well-ventilated area[4][9].

-

Protect containers from sunlight and store away from heat and ignition sources[5][8].

-

Store away from incompatible materials, such as oxidizing agents[5][8].

-

Cylinders should be properly secured to prevent toppling[6].

Disposal:

-

Dispose of TMS and any contaminated materials in accordance with local, state, and federal regulations[5].

-

Waste may be incinerated in a licensed chemical destruction plant[4].

-

Empty containers may retain product residue and can be hazardous. Do not puncture or incinerate containers[9][10]. Return empty cylinders to the supplier[6].

Emergency Procedures

Spill Response:

In the event of a TMS spill, immediate and decisive action is crucial. The following decision tree outlines the appropriate response.

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].

-

Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[12].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5][13].

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Firefighting:

-

Use dry chemical, carbon dioxide, water spray, or foam as extinguishing media[4][5].

-

Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely[5][6].

-

Cool exposed containers with water spray to prevent rupture[5].

-

Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and full protective gear[5][14].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gas detectors and respiratory protection equipments C3H10Si (this compound), CAS number 993-07-7 [en.gazfinder.com]

- 3. gustavus.edu [gustavus.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. airgas.com [airgas.com]

- 10. dl.novachem.com.au [dl.novachem.com.au]

- 11. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilane (TMS), a foundational organosilicon compound, is of paramount importance in the pharmaceutical and semiconductor industries, primarily for its role in introducing the trimethylsilyl group and as a precursor for thin-film deposition. The stringent purity requirements of these applications necessitate robust and well-characterized synthesis and purification methodologies. This technical guide provides a comprehensive overview of the prevalent synthesis routes for this compound, with a focus on the reduction of trimethylchlorosilane and Grignard reactions. Furthermore, it delves into the critical purification techniques, including fractional distillation and advanced adsorption methods, required to achieve the high-purity levels demanded by modern applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and professionals with the practical knowledge for producing and purifying high-purity this compound.

Synthesis of this compound

The synthesis of this compound predominantly involves the reduction of a suitable trimethylsilyl precursor, most commonly trimethylchlorosilane ((CH₃)₃SiCl). The choice of reducing agent and reaction conditions significantly influences the yield, purity, and impurity profile of the crude product.

Reduction of Trimethylchlorosilane with Lithium Aluminum Hydride

A widely employed laboratory-scale method for the synthesis of this compound is the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH₄). This method is favored for its high yields and relatively straightforward procedure.

Reaction:

4(CH₃)₃SiCl + LiAlH₄ → 4(CH₃)₃SiH + LiCl + AlCl₃

Experimental Protocol:

-

Apparatus: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a constant pressure dropping funnel, and a gas outlet connected to a cold trap (e.g., dry ice/acetone bath) is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas, such as nitrogen or argon, to exclude moisture.

-

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., diethylene glycol dimethyl ether)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

-

Procedure:

-

Under a continuous inert gas flow, the reaction flask is charged with a suspension of lithium aluminum hydride in the anhydrous solvent.

-

The suspension is stirred, and trimethylchlorosilane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling may be necessary to control the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 55°C) for several hours to ensure the reaction goes to completion.

-

The volatile this compound product is collected in the cold trap.

-

-

Yield and Purity: This method can achieve yields of up to 92%. The primary impurities in the crude product include unreacted starting materials, the solvent, and by-products such as dimethylsilane and tetramethylsilane.

Grignard Reaction

The Grignard reaction offers an alternative route to this compound, typically involving the reaction of a methyl Grignard reagent with a silicon hydride source. While versatile, this method requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Reaction:

3CH₃MgBr + SiHCl₃ → (CH₃)₃SiH + 3MgBrCl

Experimental Protocol:

-

Apparatus: A similar setup to the LiAlH₄ reduction is used, ensuring all glassware is flame-dried and maintained under an inert atmosphere.

-

Reagents:

-

Magnesium turnings

-

Methyl bromide (or another suitable methyl halide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trichlorosilane (SiHCl₃)

-

-

Procedure:

-

Preparation of the Grignard Reagent: In the reaction flask, magnesium turnings are covered with the anhydrous solvent. A small crystal of iodine can be added to initiate the reaction. A solution of methyl bromide in the anhydrous solvent is then added dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The addition rate is controlled to maintain a gentle reflux.

-

Reaction with Trichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in the anhydrous solvent is then added dropwise to the Grignard reagent.

-

Work-up: After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

-

The this compound is then isolated from the organic solution by fractional distillation.

-

Purification of this compound

The crude this compound obtained from synthesis contains various impurities that must be removed to meet the stringent requirements of its applications. The primary purification techniques are fractional distillation and adsorption.

Fractional Distillation

Fractional distillation is a cornerstone technique for the purification of volatile liquids like this compound. It separates components of a mixture based on their differences in boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, the reflux ratio, and the temperature gradient.

Key Considerations for Fractional Distillation of this compound:

-

Boiling Points of this compound and Common Impurities: A thorough understanding of the boiling points of the components is crucial for designing an effective distillation process.

| Compound | Formula | Boiling Point (°C) |

| Silane | SiH₄ | -111.9 |

| Methylsilane | CH₃SiH₃ | -57.5 |

| Dimethylsilane | (CH₃)₂SiH₂ | -19.6 |

| This compound | (CH₃)₃SiH | 6.7 [1][2] |

| Tetramethylsilane | (CH₃)₄Si | 26.6[3][4] |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57.3 |

| Trimethylsilanol | (CH₃)₃SiOH | 99-100 |

-

Column Selection: For the separation of this compound from closely boiling impurities like tetramethylsilane, a distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column) is recommended.

-

Operating Parameters:

-

Reflux Ratio: The reflux ratio, the ratio of the liquid returned to the column to the liquid removed as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation but requires more energy and longer distillation times. For high-purity applications, an optimized reflux ratio is determined based on the specific impurity profile and desired product purity. A common starting point is a reflux ratio of 1.2 to 1.5 times the minimum reflux ratio.

-

Temperature Profile: A stable and well-controlled temperature gradient along the distillation column is essential for efficient separation. The temperature at the top of the column should be maintained close to the boiling point of the desired fraction (this compound).

-

Experimental Protocol for Fractional Distillation:

-

The crude this compound is charged into a round-bottom flask with a stir bar.

-

A fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The distillation flask is heated gently in a heating mantle or oil bath.

-

The distillation is carried out at a slow and steady rate, collecting the fraction that distills at or near the boiling point of this compound (6.7°C).

-

The purity of the collected fractions is monitored using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Adsorption on Modified Activated Carbon

For the removal of trace impurities, particularly those with boiling points close to that of this compound, adsorption techniques offer a highly effective solution. A patented method utilizes activated carbon impregnated with copper (II) oxide and zinc oxide to efficiently remove impurities like silane, methylsilane, and dimethylsilane.[5][6]

Preparation of CuO-ZnO Impregnated Activated Carbon:

A standard method for preparing impregnated activated carbon involves the following steps:[7]

-

Pre-treatment of Activated Carbon: The activated carbon is first dried in a vacuum oven at approximately 110°C for several hours to remove any adsorbed moisture.

-

Preparation of Impregnation Solution: A solution of soluble salts of copper and zinc (e.g., copper nitrate and zinc nitrate) is prepared in deionized water. The concentration of the salts is calculated based on the desired metal loading on the activated carbon (typically 1-10 wt% for each metal).[6]

-

Impregnation: The dried activated carbon is immersed in the impregnation solution. The mixture is then agitated, for instance, using an ultrasonic bath, to ensure uniform distribution of the metal salts within the pores of the activated carbon.

-

Drying and Calcination: The impregnated activated carbon is separated from the solution, dried to remove the solvent, and then calcined at an elevated temperature (e.g., 300°C) under an inert atmosphere.[7] This process decomposes the metal salts into their respective oxides (CuO and ZnO), which are the active components for impurity removal.

Experimental Protocol for Purification:

-

Apparatus: A packed bed reactor or a column filled with the prepared CuO-ZnO impregnated activated carbon is used.

-

Procedure:

-

Degassing: The packed bed is heated under vacuum (e.g., at 200°C) to remove any adsorbed moisture and gases from the activated carbon.[5]

-

Adsorption: The crude this compound, in a gaseous state, is passed through the packed bed at a controlled flow rate and temperature (typically near room temperature).

-

The impurities are selectively adsorbed onto the surface of the modified activated carbon.

-

The purified this compound exiting the column is collected.

-

-

Efficiency: This method has been shown to reduce the concentration of impurities like methylsilane and dimethylsilane to below 1 ppm.[5]

Quality Control and Analysis

To ensure the high purity of the final this compound product, rigorous analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for identifying and quantifying impurities.

A typical GC-MS analysis of crude this compound would reveal the presence of the desired product along with various impurities. The retention times of the peaks in the chromatogram correspond to different compounds, and the mass spectrometer provides fragmentation patterns that allow for their definitive identification.

Visualization of Processes

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of high-purity this compound.

Caption: Overall workflow for this compound synthesis and purification.

Logical Relationship of Purification Steps

The purification of this compound often involves a multi-step approach to effectively remove a range of impurities.

Caption: Logical flow of the multi-step purification process for this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical processes that underpin its use in high-technology and pharmaceutical applications. The selection of the appropriate synthesis method, whether through the reduction of trimethylchlorosilane or via a Grignard reaction, will depend on factors such as the desired scale of production, available reagents, and the acceptable impurity profile of the crude product. Subsequent purification by fractional distillation and specialized adsorption techniques is essential to achieve the stringent purity levels required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and handle high-purity this compound effectively and safely. Continuous advancements in analytical techniques will further aid in the characterization and removal of trace impurities, pushing the boundaries of purity for this vital chemical.

References

An In-depth Technical Guide to the Spectroscopic Data of Trimethylsilane

Abstract

Trimethylsilane ((CH₃)₃SiH), a fundamental organosilicon compound, serves as a key building block in organic synthesis and as a precursor in materials science. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are presented, alongside a clear tabulation of quantitative data. Logical workflows and structure-spectra correlations are illustrated using diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure

This compound consists of a central silicon atom tetrahedrally bonded to three methyl (–CH₃) groups and one hydride (–H) group. This simple, symmetric structure gives rise to distinct and readily interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons. The nine equivalent protons of the three methyl groups give rise to a single signal, which is split into a doublet by the adjacent Si-H proton. The unique Si-H proton is, in turn, split by the nine methyl protons into a decet (a multiplet of 10 lines, following the n+1 rule where n=9).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃Si– | ~0.08 | Doublet | 3.8 (⁴JHH) |

| (CH₃)₃Si–H | ~4.00 | Decet | 3.8 (⁴JHH) |

Data sourced from similar organosilane compounds and spectral databases.

¹³C NMR Spectroscopy

Due to the molecular symmetry, the three methyl carbons in this compound are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum. Its chemical shift is observed very close to that of the tetramethylsilane (TMS) reference standard.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| (C H₃)₃SiH | ~ -2.0 (Estimated) |

Note: The precise experimental value can vary slightly with solvent and temperature. This value is an estimation based on the substituent effects relative to TMS (δ = 0.0 ppm).

Experimental Protocol: NMR Spectroscopy

Acquiring high-quality NMR spectra of the volatile this compound (Boiling Point: 6.7 °C) requires specific sample handling procedures.

-

Sample Preparation: A solution is prepared by bubbling this compound gas through or condensing it into a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at low temperature (e.g., in a dry ice/acetone bath).

-

Tube Sealing: The NMR tube must be flame-sealed or fitted with a J. Young valve to prevent the evaporation of the volatile analyte and solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to produce a single sharp peak, and a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Temperature Control: The spectrometer's variable temperature unit should be set to a consistent temperature (e.g., 25 °C) to ensure reproducibility.

Infrared (IR) Spectroscopy

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of this compound's functional groups. The spectrum is dominated by strong absorptions corresponding to C-H stretching, Si-H stretching, and various bending and rocking modes of the methyl groups attached to silicon.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960 | C–H asymmetric stretch | Strong |

| ~2900 | C–H symmetric stretch | Medium |

| ~2120 | Si–H stretch | Strong |

| ~1255 | Si–CH₃ symmetric deformation (bend) | Strong |

| ~845 | Si–CH₃ rock | Strong |

| ~755 | Si–C stretch | Strong |

Data compiled from various spectral databases and literature on organosilicon compounds.[1][2]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

-

Gas Cell Preparation: A gas cell with KBr or NaCl windows is evacuated to remove atmospheric gases (H₂O, CO₂). A background spectrum of the empty cell is recorded.

-

Sample Introduction: A small partial pressure of this compound gas is introduced into the evacuated gas cell. The pressure is monitored with a manometer to ensure a sufficient concentration for detection without pressure broadening effects.

-

Data Acquisition: The IR beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.

-

Data Processing: A Fourier transform is applied to the interferogram to generate the frequency-domain IR spectrum. The previously recorded background spectrum is automatically subtracted to yield the final absorption spectrum of this compound. High resolution (e.g., 0.5 cm⁻¹) is often used to resolve the sharp rotational-vibrational bands characteristic of gas-phase spectra.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides structural confirmation. The molecule readily ionizes and fragments in a predictable manner.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Fragment | Formula | Relative Intensity (%) |

| 74 | Molecular Ion | [C₃H₁₀Si]⁺• | 25 |

| 73 | Loss of H• | [C₃H₉Si]⁺ | 45 |

| 59 | Loss of CH₃• (Base Peak) | [C₂H₇Si]⁺ | 100 |

| 45 | Loss of C₂H₅• | [CH₄Si]⁺• | 30 |

| 43 | Loss of SiH₃• | [C₃H₇]⁺ | 40 |

Data obtained from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: As a volatile gas, this compound is introduced directly into the ion source from a gas reservoir via a calibrated leak valve. For analysis of reaction mixtures, it can be introduced via a Gas Chromatography (GC) interface (GC-MS).

-

Ionization: In the ion source, the gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).[2]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation for the comprehensive spectroscopic analysis of this compound is outlined below.

Structural Elucidation Map

This diagram illustrates the direct correlation between the structural components of this compound and their respective spectroscopic signals.

References

Trimethylsilane as a Precursor for Silicon Carbide Deposition: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional physical and chemical properties, including high thermal stability, chemical inertness, and excellent wear and corrosion resistance. These characteristics make it a highly desirable material for a wide range of applications, from high-power electronic devices to protective coatings in harsh environments. The deposition of high-quality SiC thin films is crucial for harnessing these properties, and the choice of precursor plays a pivotal role in the deposition process.

Trimethylsilane ((CH₃)₃SiH or 3MS) has emerged as a promising single-source precursor for the chemical vapor deposition (CVD) of SiC films. Its use offers several advantages over traditional precursors like silane (SiH₄), including enhanced safety due to its non-pyrophoric nature. Furthermore, 3MS allows for the deposition of SiC at relatively low temperatures, which is advantageous for processes sensitive to thermal budgets. This technical guide provides a comprehensive overview of the use of this compound for SiC deposition, focusing on experimental protocols, the influence of process parameters on film properties, and the underlying chemical mechanisms.

Deposition Methods and Experimental Protocols

This compound is compatible with various CVD techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD).[1]

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD utilizes plasma to energize the precursor gases, enabling deposition at lower temperatures than thermal CVD methods. This is particularly beneficial for temperature-sensitive substrates.

Typical Experimental Protocol for PECVD of a-SiC:H films:

-

Substrate Preparation: Silicon wafers are commonly used as substrates. They are first cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Chamber Preparation: The PECVD chamber is evacuated to a base pressure typically in the range of 10⁻⁶ Torr to minimize atmospheric contamination.

-

Deposition:

-

The substrate is heated to the desired deposition temperature, which can range from 200°C to 400°C.[2]

-

This compound is introduced into the chamber along with a carrier gas, such as argon (Ar) or helium (He).[2][3]

-

An RF plasma is ignited to initiate the decomposition of the precursor and the deposition of the SiC film. RF power can be varied, for instance, between 100 W and 600 W.[2]

-

The chamber pressure is maintained at a constant value during deposition, typically between 2 and 8 Torr.[2]

-

-

Post-Deposition: After the desired film thickness is achieved, the plasma is extinguished, and the chamber is cooled down under vacuum before the substrate is removed.

Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD relies on thermal energy to drive the chemical reactions for film deposition and is performed at reduced pressures to improve film uniformity and conformal coverage.

Typical Experimental Protocol for LPCVD of SiC films:

-

Substrate Preparation: Similar to PECVD, substrates (e.g., silicon wafers) are thoroughly cleaned.

-

Chamber Preparation: The LPCVD furnace tube is evacuated to a low base pressure.

-

Deposition:

-

The substrates are loaded into the furnace, which is then heated to the deposition temperature, typically below 1000°C for 3MS.[1]

-

A controlled flow of this compound, often diluted with a carrier gas like hydrogen (H₂), is introduced into the furnace.

-

The pressure within the furnace is maintained at a specific low pressure throughout the deposition process.

-

-

Post-Deposition: Upon completion, the gas flow is stopped, and the furnace is cooled down before the wafers are unloaded.

Data Presentation: Influence of Process Parameters on Film Properties

The properties of the deposited SiC films are highly dependent on the deposition parameters. The following tables summarize the qualitative and quantitative relationships observed in PECVD and LPCVD processes using this compound.

Table 1: PECVD Process Parameters vs. Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Film Properties

| Process Parameter | Investigated Range | Effect on Deposition Rate | Effect on Refractive Index | Effect on Dielectric Constant | Effect on Stoichiometry (Si:C) |

| Temperature | 200 - 400 °C[2] | Increases with temperature | Generally increases with temperature | Decreases with post-deposition annealing[3] | Can be tuned to 1:1 under certain conditions[3] |

| RF Power | 100 - 600 W[2] | Increases with power | Can be influenced by power | - | Can be affected by plasma power |

| Pressure | 2 - 8 Torr[2] | Can be optimized to avoid particle formation[2] | - | - | - |

| 3MS Flow Rate | 25 - 100 sccm[2] | Increases with flow rate | 1.79 - 2.36 (with Ar carrier gas)[2] | - | - |

Table 2: General Mechanical and Electrical Properties of a-SiC:H Films from 3MS

| Property | As-Deposited Value | Annealed Value (1100°C) | Deposition Method | Reference |

| Young's Modulus | - | - | PECVD | [3] |

| Hardness | - | - | PECVD | [3] |

| Relative Dielectric Constant | 3.90 | 2.69 | PECVD | [3] |

Note: Comprehensive quantitative data correlating a wide range of process parameters to mechanical properties for pure SiC films from 3MS is limited in the reviewed literature. Much of the available data is for SiCN:H or SiCO:H films.

Signaling Pathways and Experimental Workflows

Decomposition Pathway of this compound

The deposition of SiC from this compound involves the decomposition of the 3MS molecule in the gas phase and subsequent surface reactions. While the complete reaction mechanism is complex, studies on the thermal decomposition of 3MS and related organosilanes provide insight into the key initial steps. The decomposition is initiated by the cleavage of the weakest bonds in the 3MS molecule, which are the Si-H and Si-C bonds.[4]

The initial decomposition of this compound generates a pool of reactive radicals, including trimethylsilyl ((CH₃)₃Si•), hydrogen (H•), and methyl (CH₃•) radicals. These radicals then undergo a series of secondary gas-phase reactions, such as hydrogen abstraction, which lead to the formation of various film-forming precursors.[4] These precursors adsorb onto the substrate surface, diffuse, and react to form the SiC film, with volatile byproducts desorbing from the surface.

Experimental Workflow for SiC Deposition

The following diagram illustrates a typical workflow for the deposition and characterization of SiC thin films using this compound as a precursor.

References

An In-depth Technical Guide to the Physical Properties and Phase Diagram of Trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of trimethylsilane ((CH₃)₃SiH), a versatile organosilicon compound. Due to its applications in semiconductor manufacturing and as a reducing agent in organic synthesis, a thorough understanding of its physical characteristics is paramount for safe handling, process optimization, and theoretical modeling. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and presents a representative phase diagram based on available data.

Physical Properties of this compound

This compound is a colorless, volatile, and highly flammable gas at standard temperature and pressure, with a slight, repulsive odor.[1] It is crucial to handle this compound in well-ventilated areas and away from ignition sources.[2][3][4][5]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₃H₁₀Si | [2][3][6] | |

| Molecular Weight | 74.20 g/mol | [1][2][3][6] | |

| Boiling Point | 6.7 °C (44.1 °F; 279.8 K) | At 1 atm | [1][2][3][6] |

| Melting Point | -135.9 °C (-212.6 °F; 137.2 K) | [1][2][3][6] | |

| Critical Temperature | 158.85 °C (317.93 °F) | [2][4] | |

| Critical Pressure | 31.48 atm | [2][4] | |

| Density (liquid) | 0.638 g/mL | At 6.7 °C | [1][2] |

| 0.62 g/mL | At 25 °C | [3] | |

| Vapor Density | ~2.6 (Air = 1) | [1] | |

| Vapor Pressure | 594 mmHg | At 0 °C | [1] |

| 1218 mmHg | At 25 °C | [2][4] | |

| 1433 torr | At 25 °C | [3] | |

| Solubility in Water | Insoluble | [1][4] | |

| Dipole Moment | 0.52 Debye | [2] | |

| Heat of Vaporization (ΔHvap) | 24.3 kJ/mol (5.8 kcal/mol) | [2] |

Phase Diagram of this compound

The diagram below shows the solid, liquid, and gaseous phases of this compound. The lines separating these phases represent the conditions of equilibrium between them: the sublimation curve (solid-gas), the melting curve (solid-liquid), and the vaporization curve (liquid-gas). The triple point is the unique condition of temperature and pressure at which all three phases can coexist in equilibrium. The critical point marks the terminus of the liquid-gas equilibrium curve, above which a supercritical fluid exists.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for volatile liquids can be applied. Due to the flammable and volatile nature of this compound, all procedures must be conducted in a controlled environment, such as a fume hood, with appropriate personal protective equipment.

1. Determination of Boiling Point:

The boiling point of this compound at atmospheric pressure can be determined using a simple distillation apparatus.

-

Apparatus: A small round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Procedure:

-

A small volume of liquid this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is gently heated.

-

The temperature is recorded when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant. This constant temperature is the boiling point.

-

2. Determination of Vapor Pressure:

The vapor pressure of this compound at different temperatures can be measured using a static method.

-

Apparatus: A thermostated, evacuated vessel connected to a pressure transducer or a manometer.

-

Procedure:

-

A small, degassed sample of liquid this compound is introduced into the evacuated vessel.

-

The vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

-

The pressure inside the vessel, which is the vapor pressure of the liquid at that temperature, is measured.

-

This process is repeated at various temperatures to obtain a vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

-

3. Construction of a Phase Diagram:

A phase diagram is constructed by determining the phase boundaries experimentally.

-

Vaporization Curve: Determined by measuring the vapor pressure at different temperatures as described above.

-

Melting Curve: The effect of pressure on the melting point is determined using a high-pressure apparatus. The sample is subjected to various pressures, and the melting point at each pressure is determined by observing the phase transition, often through changes in volume or by thermal analysis.

-

Sublimation Curve: This can be determined by measuring the vapor pressure of the solid at different temperatures below the triple point using a similar static method as for the liquid.

-

Triple Point: The triple point is the temperature and pressure at which the solid, liquid, and vapor phases are in equilibrium. It can be determined by observing the sample in a sealed cell where the temperature and pressure are carefully controlled until all three phases are present and stable.

4. Workflow for Physical Property Determination:

The logical flow for determining the key physical properties and constructing the phase diagram is illustrated below.

References

Methodological & Application

Application Notes and Protocols for Trimethylsilane (TMS) Derivatization in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Trimethylsilylation (TMS) Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, sugars, steroids, and fatty acids, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2][3][4] This polarity leads to poor chromatographic performance, including broad, tailing peaks and low detector response.[3]

To overcome these limitations, a chemical modification process known as derivatization is employed.[2][3] Trimethylsilylation (TMS) is one of the most common and effective derivatization techniques used in GC-MS.[5][6] This process replaces the active hydrogens in polar functional groups with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2] The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them suitable for GC-MS analysis.[2][5][7] This leads to improved chromatographic results, including sharper, more symmetrical peaks and better separation.[3]

Key Reagents and Their Roles

The success of TMS derivatization hinges on the appropriate selection of silylating reagents. The most common reagents include:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. Its by-products are highly volatile and typically do not interfere with the analysis of early-eluting compounds.[3][8]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong silylating agent, often preferred for its volatility and clean reaction byproducts.[9][10]

-

Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA (commonly at 1-10%).[1][2][6] TMCS significantly enhances the reactivity of the primary silylating agent, especially for sterically hindered or less reactive functional groups.[1][2][3]

-

Pyridine: Frequently used as a basic catalyst and solvent to speed up the reaction, particularly with sterically hindered groups.[2][8]

It is crucial to perform derivatization under anhydrous conditions, as silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[5][11]

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions for TMS derivatization are dependent on the analyte's structure and the sample matrix. The following tables provide recommended starting conditions for various compound classes based on established literature. These conditions may require further optimization for specific applications.

Table 1: General Analytes with BSTFA + 1% TMCS

| Analyte Class | Reaction Temperature (°C) | Reaction Time (minutes) | Recommended Solvent(s) | Notes |

| Alcohols, Phenols, simple Carboxylic Acids | 60 - 80 | 15 - 60 | Aprotic solvents (e.g., Acetonitrile, DCM) | Many simple compounds derivatize at room temperature upon dissolution.[1] |

| General Pharmaceuticals | 60 | 30 | Acetonitrile, Ethyl Acetate | A good starting point for a wide range of pharmaceutical compounds.[1] |

| Fatty Acids | 60 | 60 | Aprotic solvents (e.g., Acetonitrile) | Ensure a molar excess of the silylating reagent.[1][12] |

| Steroids (general) | 75 - 80 | 30 | Pyridine, Dimethylformamide | Degradation can occur at higher temperatures in pyridine.[1] |

| Steroid Estrogens | Room Temperature | 15 | Pyridine | Heating is often unnecessary for this class of compounds.[1] |

| Amino Acids | 100 - 150 | 30 - 150 | Acetonitrile | Higher temperatures and longer times may be needed for complete derivatization.[1][13] |

| Sugars and Sugar Alcohols | 30 - 37 (Silylation) | 30 - 60 (Silylation) | Pyridine | A two-step process with methoximation is highly recommended.[5][14] |

| β-blockers and β-agonists | 60 | 30 | Ethyl Acetate | A 1:1 (v/v) mixture of reagent and solvent is often effective.[1] |

Experimental Protocols

Protocol 1: Single-Step Derivatization for General Analytes (e.g., Alcohols, Phenols, Simple Carboxylic Acids)

This protocol is a general guideline and can be adapted for various analytes.

Materials:

-

Sample containing analytes of interest

-

BSTFA + 1% TMCS (or MSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), pyridine)

-

GC vials with caps

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate the water under a gentle stream of nitrogen.[13] Transfer a known amount of the dried sample (typically 1-10 mg) to a GC vial.

-

Solvent Addition (Optional): If necessary, dissolve the dried sample in a small volume of an appropriate anhydrous aprotic solvent.[8]

-

Reagent Addition: Add an excess of the silylating reagent (e.g., 100-500 µL of BSTFA + 1% TMCS).[1] A molar excess of at least 2:1 of the reagent to active hydrogens is recommended.[1][13]

-

Reaction: Tightly cap the vial and vortex for 10-30 seconds.[1] Heat the vial at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 15-60 minutes).[1] For many simple compounds, the reaction may be complete at room temperature as soon as the sample dissolves.[1]

-

Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary.[1][8]

Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)

For compounds containing carbonyl groups (aldehydes and ketones), a two-step derivatization involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from tautomers.[5][7][10]

Materials:

-

Sample containing analytes of interest

-

Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

-

MSTFA (or BSTFA + 1% TMCS)

-

GC vials with caps

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Lyophilize or evaporate the sample to complete dryness in a GC vial.[7]

-

Methoximation: Add the methoxyamine hydrochloride solution (e.g., 50 µL) to the dried sample.[1][7] Tightly cap the vial, vortex, and heat at a recommended temperature (e.g., 30-60°C) for a specified time (e.g., 60-90 minutes) with agitation.[1][15] This step converts carbonyl groups to their methoxime derivatives.[7][10]

-

Silylation: After cooling the vial to room temperature, add the silylating reagent (e.g., 80-90 µL of MSTFA).[7][14] Recap the vial, vortex, and heat at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes) with agitation.[7][15]

-

Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[8]

Mandatory Visualizations

Experimental Workflows

Caption: Workflows for single-step and two-step TMS derivatization.

Signaling Pathways and Logical Relationships

Caption: General chemical reaction for trimethylsilylation.

References

- 1. benchchem.com [benchchem.com]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Trimethylsilyl Ethers for the Silylation of Alcohols and Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl groups of alcohols and phenols are highly reactive and can interfere with a wide range of chemical transformations. Silylation, the introduction of a silyl group such as trimethylsilyl (TMS), is a robust and widely employed method for the protection of these hydroxyl moieties.[1][2][3][4] The resulting trimethylsilyl ethers are generally stable under various reaction conditions, yet can be readily cleaved to regenerate the original alcohol or phenol.[1][5] This document provides detailed application notes and protocols for the silylation of alcohols and phenols using trimethylsilylating agents.